Phosphorodichloridic acid, propyl ester
Description
Phosphorodichloridic acid, propyl ester (CAS: 57997-64-5) is an organophosphorus compound with the molecular formula C₅H₁₀Cl₃O₂P and a molecular weight of 239.4645 g/mol . Its structure features a propyl ester group bonded to a phosphorus atom, which is also substituted with two chlorine atoms (Cl) and an oxygen atom. The InChIKey (CSWIQQFSNBQFRU-UHFFFAOYSA-N) and SMILES notation (ClCC(COP(Cl)(=O)Cl)(C)C) highlight its branched alkyl chain and dichlorophosphoryloxy group . This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of pesticides, flame retardants, or coordination complexes due to its electrophilic phosphorus center.
Properties
CAS No. |
10173-43-0 |
|---|---|
Molecular Formula |
C3H7Cl2O2P |
Molecular Weight |
176.96 g/mol |
IUPAC Name |
1-dichlorophosphoryloxypropane |
InChI |
InChI=1S/C3H7Cl2O2P/c1-2-3-7-8(4,5)6/h2-3H2,1H3 |
InChI Key |
YTXISYSGCBTCGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Phosphoramidic Acid, (Chlorothio)propyl-, Diethyl Ester
- Molecular Formula: C₇H₁₇ClNO₃PS
- Molecular Weight : 261.71 g/mol
- Key Differences :
- Contains a sulfur atom (thio group) and amide functionality (NH) instead of two chlorine atoms on phosphorus.
- Higher molecular weight and density (1.225 g/cm³ ) compared to phosphorodichloridic acid derivatives.
- Exhibits distinct reactivity due to the thio group, which may enhance stability against hydrolysis but reduce electrophilicity .
- Applications : Likely used in agrochemicals or pharmaceuticals where sulfur-containing moieties are critical for bioactivity.
Allyl Tetraisopropylphosphorodiamidite
- Molecular Formula : C₁₃H₂₉N₂OP
- Key Differences: Features diamidite ligands (tetraisopropyl groups) and an allyl ester, contrasting with the dichloride and propyl ester in the target compound. Lower electrophilicity due to nitrogen donor atoms and steric hindrance from isopropyl groups. Primarily employed in coordination chemistry or as a ligand in catalytic systems .
Comparison with Other Propyl Esters
Fatty Acid Propyl Esters
- Examples: Propyl hexanoate, 9-octadecenoic acid propyl ester, and hexadecanoic acid propyl ester.
- Key Differences: Lack phosphorus; instead, they are carboxylic acid esters with simple alkyl chains. Lower reactivity and higher hydrophobicity, making them suitable as flavorants (e.g., apple aroma compounds in ) or biodiesel components (e.g., fatty acid propyl esters in ). For instance, propyl hexanoate in anaerobic digestion systems is metabolized by bacteria, unlike phosphorodichloridic esters, which persist due to their stability .
Amino Acid Propyl Esters
- Examples : Glycine propyl ester ferulate (GPr[FA]), L-leucine propyl ester ferulate (LPr[FA]).
- Key Differences: Incorporate amino acids and phenolic acids (e.g., ferulic acid), enabling antioxidant and anti-inflammatory applications in cosmeceuticals . Polar functional groups (e.g., hydroxyl, amino) enhance solubility in biological systems, unlike the hydrophobic phosphorodichloridic ester.
Physicochemical and Functional Contrasts
Research Findings and Industrial Relevance
- Phosphorodichloridic Esters: Their high reactivity makes them valuable in synthesizing organophosphorus ligands or flame retardants. However, their environmental persistence and toxicity require careful handling .
- Biological Propyl Esters: Fatty acid and amino acid propyl esters are biodegradable and align with green chemistry trends, contrasting with synthetic phosphorus esters .
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